N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-(trifluoromethyl)benzamide
Description
This compound features a benzodioxol-substituted isoxazole core linked via a methylene group to a 4-(trifluoromethyl)benzamide moiety. The benzodioxol group (1,3-benzodioxole) contributes to electron-rich aromaticity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. Though direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest that condensation reactions or hydrazide intermediates may be involved in its preparation .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c20-19(21,22)13-4-1-11(2-5-13)18(25)23-9-14-8-16(28-24-14)12-3-6-15-17(7-12)27-10-26-15/h1-8H,9-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJZIIYBEOLVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines.
Mode of Action
Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis, which are downstream effects of these pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethyl group in the target compound distinguishes it from analogs with chloro (Cl) or methoxy (OMe) substituents. For example:
Functional Group Impact on Bioactivity
While biological data for the target compound are absent, structurally related analogs suggest trends:
- Benzodioxol Group: Found in compound 35 (), this moiety is associated with improved binding to neurological targets due to its electron-rich aromatic system .
- Thiadiazole vs. Isoxazole: Thiadiazole derivatives () exhibit antimicrobial activity, whereas isoxazole-containing compounds often target inflammatory pathways, highlighting heterocycle-dependent selectivity .
Key Research Findings and Implications
Lipophilicity and Solubility: The CF₃ group in the target compound likely confers higher logP than chloro or methoxy analogs, necessitating formulation strategies to mitigate poor aqueous solubility .
Hydrogen-Bonding Networks: The isoxazole oxygen may form stronger intermolecular interactions than thiadiazole sulfur, influencing crystallization behavior (e.g., melting points in ) .
Synthetic Scalability: Analogous routes () suggest that the target compound could be synthesized efficiently using commercially available 4-(trifluoromethyl)benzoyl chloride and benzodioxol-isoxazole intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
